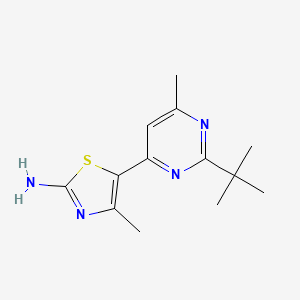![molecular formula C7H3ClN2OS B1457200 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde CAS No. 875340-14-0](/img/structure/B1457200.png)
4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde
Vue d'ensemble
Description
4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde is a chemical compound with the molecular formula C7H3ClN2OS . It has a molecular weight of 198.63 . The compound is typically stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .
Molecular Structure Analysis
The InChI code for 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde is 1S/C7H3ClN2OS/c8-7-6-5(9-3-10-7)1-4(2-11)12-6/h1-3H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde is a solid at room temperature . It has a density of 1.5±0.1 g/cm3, a boiling point of 285.7±20.0 °C at 760 mmHg, and a flash point of 126.6±21.8 °C .Applications De Recherche Scientifique
Synthesis of Potential Antifolates
One study outlines the synthesis of 2,4-diamino-6-(arylaminomethyl)thieno[2,3-d]pyrimidines as potential lipophilic antifolates. The process involves transforming ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-caboxylate into 2,4-diaminothieno[2,3-d]pyrimidine-6-carbaldehyde, which reacts with anilines to produce the title compounds (Dailide & Tumkevičius, 2022).
Development of Antifungal Agents
Another research effort led to the preparation of 4-Chlorothieno[2,3-d]pyrimidines by the chlorination of 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines, aiming to synthesize compounds with antifungal activities. This work highlights the synthesis pathway from 2-acylaminothiophene-3-carboxamide derivatives to the cyclization of these compounds to create 4-oxo-6-phenylthieno[2,3-d]pyrimidine derivatives, demonstrating potential preventive effects against rice blast, sheath blight, and cucumber powdery mildew (Konno et al., 1989).
Creation of Condensed Azines
The reaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl 3-aminocrotonate leads to the formation of pyrido[2,3-d]pyrimidine, showcasing the molecule's versatility in creating condensed azines. This research expands the chemical repertoire accessible from 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde derivatives, opening avenues for the development of novel compounds with potential applications in drug discovery and development (Bakulina et al., 2014).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
4-chlorothieno[3,2-d]pyrimidine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2OS/c8-7-6-5(9-3-10-7)1-4(2-11)12-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKAEOONESRENG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1N=CN=C2Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20731965 | |
| Record name | 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20731965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde | |
CAS RN |
875340-14-0 | |
| Record name | 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20731965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

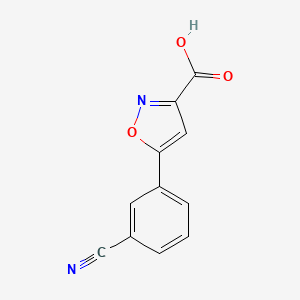
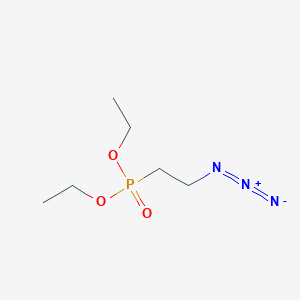



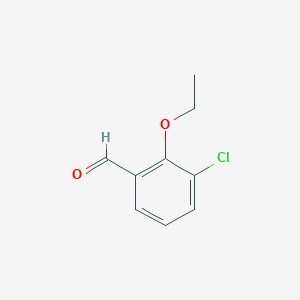
![N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B1457127.png)
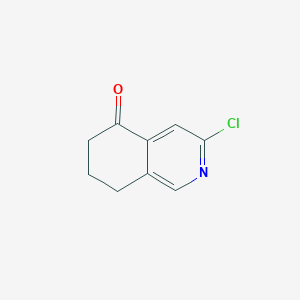




amine](/img/structure/B1457137.png)
